Cas no 3405-88-7 ((4-Chlorophenylthio)acetic acid)

(4-Chlorophenylthio)acetic acid structure
3405-88-7 structure
Product Name:(4-Chlorophenylthio)acetic acid
CAS No:3405-88-7
MF:C8H7ClO2S
MW:202.657980203629
MDL:MFCD00021762
CID:84736
PubChem ID:55471
Update Time:2025-04-18

(4-Chlorophenylthio)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Chlorophenylthio)acetic acid
    • [(4-Chlorophenyl)thio]acetic acid
    • 2-((4-Chlorophenyl)thio)acetic acid
    • 2-(4-chlorophenyl)sulfanylacetic acid
    • 2-[(4-chlorophenyl)thio]acetic acid
    • (4-CHLORO-PHENYLSULFANYL)-ACETIC ACID
    • p-Chlorophenylmercaptoacetic acid
    • Acetic acid, ((p-chlorophenyl)thio)-
    • 2-(4-Chlorophenylthio)acetic acid
    • 2-[(4-chlorophenyl)sulfanyl]acetic acid
    • [(p-Chlorophenyl)thio]acetic acid
    • .alpha.-(p-Chlorophenylthio)acetic acid
    • Acetic acid, [(4-chlorophenyl)thio]-
    • Maybridge1_005876
    • CHEBI:194702
    • NSC33051
    • HMS558D02
    • NCGC00329324-01
    • AS-62282
    • 2-((4-Chlorophenyl)thio)aceticacid
    • BRN 1871569
    • JNG
    • SN 4095
    • W 2683
    • CS-0035436
    • 2-(4-chlorophenyl)sulanylacetic acid
    • .alpha.-(p-Chlorophenylmercapto)acetic acid
    • AB01322776-02
    • 3405-88-7
    • 2-(p-Chlorophenylthio)acetic acid
    • SY122800
    • NSC 33051
    • [(4-Chlorophenyl)sulfanyl]acetic acid
    • CHEMBL369615
    • NSC-33051
    • DTXSID90187657
    • AA-516/30012060
    • Z55179956
    • [(4-Chlorophenyl)sulfanyl]acetic acid #
    • EN300-16335
    • WR 5994
    • (4-Chlorophenyl)thioglycolic acid
    • p-Chlorophenylthioacetic acid
    • CCG-1607
    • ((p-Chlorophenyl)thio)acetic acid
    • Acetic acid, ((4-chlorophenyl)thio)-
    • AM100681
    • W11890
    • YPKLXLYGMAWXDO-UHFFFAOYSA-N
    • FT-0675974
    • MFCD00021762
    • 4-chlorophenylsulfanylacetic acid
    • SCHEMBL1286277
    • AKOS000264443
    • A875115
    • (4-CHLOROPHENYLTHIO)ACETICACID
    • BBL000180
    • acetic acid, 2-(4-chlorophenyl)thio-
    • ALBB-009422
    • STK288043
    • DB-068929
    • MDL: MFCD00021762
    • Inchi: 1S/C8H7ClO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
    • InChI Key: YPKLXLYGMAWXDO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SCC(=O)O
    • BRN: 1871569

Computed Properties

  • Exact Mass: 201.98600
  • Monoisotopic Mass: 201.985528
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 62.6

Experimental Properties

  • Color/Form: White or cream crystalline powder
  • Density: 1.3409 (estimate)
  • Melting Point: 104-107 °C(lit.)
  • Boiling Point: 348.4°Cat760mmHg
  • Flash Point: 164.5°C
  • PSA: 62.60000
  • LogP: 2.51670
  • Solubility: Not determined

(4-Chlorophenylthio)acetic acid Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:AG1075000
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

(4-Chlorophenylthio)acetic acid Pricemore >>

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